Cas no 247573-71-3 (2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)PYRIDINE)

2-(Benzyloxy)-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of a benzyloxy group at the 2-position and a trifluoromethyl group at the 5-position. This compound is of significant interest in pharmaceutical and agrochemical research due to its structural versatility and the electron-withdrawing properties of the trifluoromethyl group, which can enhance metabolic stability and bioavailability. The benzyloxy moiety further provides a reactive handle for functionalization, making it a valuable intermediate in synthetic chemistry. Its well-defined reactivity and stability under various conditions make it suitable for applications in drug discovery and material science.
2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)PYRIDINE structure
247573-71-3 structure
商品名:2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)PYRIDINE
CAS番号:247573-71-3
MF:C13H10F3NO
メガワット:253.22000
MDL:MFCD02948742
CID:854440
PubChem ID:17787566

2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)PYRIDINE 化学的及び物理的性質

名前と識別子

    • 2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)PYRIDINE
    • 2-phenylmethoxy-5-(trifluoromethyl)pyridine
    • CS-0211421
    • SCHEMBL8429140
    • Pyridine, 2-(phenylmethoxy)-5-(trifluoromethyl)-
    • GTCSVNJYAKOGBO-UHFFFAOYSA-N
    • 247573-71-3
    • AKOS015839455
    • BS-22119
    • MFCD02948742
    • AK-105/40836596
    • benzyl 5-(trifluoromethyl)-2-pyridinyl ether
    • DTXSID50590981
    • MDL: MFCD02948742
    • インチ: InChI=1S/C13H10F3NO/c14-13(15,16)11-6-7-12(17-8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2
    • InChIKey: GTCSVNJYAKOGBO-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)COC2=NC=C(C=C2)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 253.07100
  • どういたいしつりょう: 253.07144843g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 251
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 22.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

  • PSA: 22.12000
  • LogP: 3.67940

2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)PYRIDINE セキュリティ情報

2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)PYRIDINE 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)PYRIDINE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B288503-100mg
2-(Benzyloxy)-5-(trifluoromethyl)pyridine
247573-71-3
100mg
$ 64.00 2023-04-18
Alichem
A029191970-100g
2-(Benzyloxy)-5-(trifluoromethyl)pyridine
247573-71-3 95%
100g
$474.24 2023-09-02
A2B Chem LLC
AB25933-25g
2-(Benzyloxy)-5-(trifluoromethyl)pyridine
247573-71-3 97%
25g
$209.00 2024-04-20
1PlusChem
1P002PSD-1g
Pyridine, 2-(phenylmethoxy)-5-(trifluoromethyl)-
247573-71-3 97%
1g
$39.00 2025-02-19
TRC
B288503-500mg
2-(Benzyloxy)-5-(trifluoromethyl)pyridine
247573-71-3
500mg
$ 87.00 2023-04-18
abcr
AB274312-1g
2-(Benzyloxy)-5-(trifluoromethyl)pyridine, 97%; .
247573-71-3 97%
1g
€76.00 2025-02-16
abcr
AB274312-100 g
2-(Benzyloxy)-5-(trifluoromethyl)pyridine, 97%; .
247573-71-3 97%
100g
€858.00 2023-04-26
TRC
B288503-1g
2-(Benzyloxy)-5-(trifluoromethyl)pyridine
247573-71-3
1g
$ 98.00 2023-04-18
abcr
AB274312-5 g
2-(Benzyloxy)-5-(trifluoromethyl)pyridine, 97%; .
247573-71-3 97%
5g
€144.00 2023-04-26
abcr
AB274312-5g
2-(Benzyloxy)-5-(trifluoromethyl)pyridine, 97%; .
247573-71-3 97%
5g
€144.00 2025-02-16

2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)PYRIDINE 関連文献

2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)PYRIDINEに関する追加情報

Recent Advances in the Study of 2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)PYRIDINE (CAS: 247573-71-3) in Chemical Biology and Pharmaceutical Research

The compound 2-(Benzyloxy)-5-(trifluoromethyl)pyridine (CAS: 247573-71-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its benzyloxy and trifluoromethyl substituents, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its potential as a building block for novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and central nervous system disorders.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the development of kinase inhibitors. Researchers utilized 2-(Benzyloxy)-5-(trifluoromethyl)pyridine as a core scaffold to design potent and selective inhibitors of protein kinases involved in cancer progression. The trifluoromethyl group was found to enhance both the binding affinity and metabolic stability of the resulting compounds, addressing a common challenge in kinase inhibitor development. The study reported several derivatives with nanomolar activity against specific cancer cell lines, highlighting the compound's potential in targeted cancer therapy.

In antimicrobial research, a recent investigation published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that derivatives of 247573-71-3 exhibit promising activity against drug-resistant bacterial strains. The electron-withdrawing nature of the trifluoromethyl group was shown to significantly influence the compounds' interactions with bacterial enzymes, particularly those involved in cell wall synthesis. These findings open new avenues for developing antibiotics against multidrug-resistant pathogens, a critical need in modern medicine.

The compound's physicochemical properties have also been the subject of advanced computational studies. Molecular modeling and quantum chemical calculations performed in 2024 provided detailed insights into its electronic structure and reactivity patterns. These computational approaches have enabled more rational design of derivatives, reducing the empirical trial-and-error typically associated with medicinal chemistry optimization. The studies confirmed that the benzyloxy group contributes to favorable lipophilicity, while the trifluoromethyl-pyridine moiety enhances both electronic effects and metabolic stability.

From a synthetic chemistry perspective, recent advancements have improved the scalability and sustainability of producing 2-(Benzyloxy)-5-(trifluoromethyl)pyridine. A 2023 publication in Organic Process Research & Development described a novel catalytic system that increases yield while reducing hazardous byproducts. This development is particularly important as the pharmaceutical industry moves toward greener chemistry practices, making the compound more accessible for large-scale applications.

Looking forward, researchers anticipate that 247573-71-3 will play an increasingly important role in fragment-based drug discovery. Its balanced molecular weight and favorable physicochemical properties make it an ideal starting point for growing molecular complexity in lead optimization programs. Several pharmaceutical companies have included this compound in their screening libraries, recognizing its potential to yield novel chemotypes for challenging biological targets.

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Amadis Chemical Company Limited
(CAS:247573-71-3)2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)PYRIDINE
A877804
清らかである:99%
はかる:100g
価格 ($):427.0